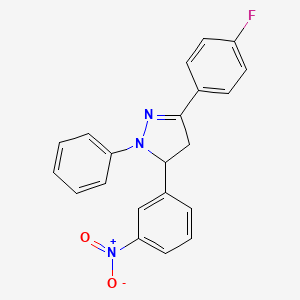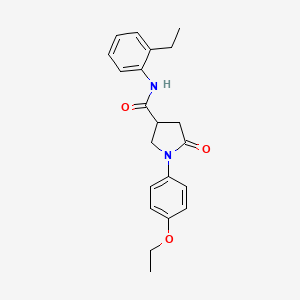![molecular formula C25H21N5O3 B4037680 2-(1,3-benzodioxol-5-yl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4037680.png)
2-(1,3-benzodioxol-5-yl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline
Übersicht
Beschreibung
2-(1,3-benzodioxol-5-yl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline is a useful research compound. Its molecular formula is C25H21N5O3 and its molecular weight is 439.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 439.16443955 g/mol and the complexity rating of the compound is 681. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluorescent Probes for DNA Detection
Research has shown the synthesis of novel benzimidazo[1,2-a]quinolines, which share structural similarities with the compound , demonstrating potential applications as DNA-specific fluorescent probes. This involves the characterization of these compounds through spectroscopic methods and their interaction with ct-DNA, revealing significantly enhanced fluorescence emission intensity (Perin et al., 2011).
Antitumor Agents
Another study designed and synthesized 2-(benzimidazol-2-yl)quinoxalines with pharmacophore groups known in antitumor drugs, indicating promising activity against various cancer lines. This demonstrates the compound's utility in the development of new anticancer agents, emphasizing its cytotoxic effects and mechanisms of action (Mamedov et al., 2022).
Antimicrobial Agents
Further research includes the development of novel quinoline derivatives for antimicrobial applications. This involves the synthesis and characterization of compounds with potential as novel antimicrobial agents, guided by structural analyses and molecular docking against various target enzymes (Marganakop et al., 2022).
Cancer Drug Discovery
Quinoline compounds, including those structurally related to the specified chemical, have been identified as effective anticancer agents. Their versatility in synthesis allows for the generation of diverse derivatives with potential anticancer activity, focusing on mechanisms of action such as inhibition of tyrosine kinases and DNA repair (Solomon & Lee, 2011).
Synthesis of Drug-Like Small Molecules
A series of "drug-like" small molecules based on quinoxaline with amino substitution at C-2 were synthesized, showcasing the compound's relevance in drug development. This research highlights the efficiency and yield of producing quinoxaline derivatives for potential pharmaceutical applications (Rao et al., 2016).
Eigenschaften
IUPAC Name |
[2-(1,3-benzodioxol-5-yl)quinolin-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O3/c31-24(29-10-12-30(13-11-29)25-26-8-3-9-27-25)19-15-21(28-20-5-2-1-4-18(19)20)17-6-7-22-23(14-17)33-16-32-22/h1-9,14-15H,10-13,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUFXCOPTJPFIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,4-bis[(4-methoxyphenyl)sulfonyl]-2,5-dimethylpiperazine](/img/structure/B4037628.png)
![1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[3-(trifluoromethyl)phenoxy]piperidine](/img/structure/B4037638.png)
![(4-Fluorophenyl)[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone](/img/structure/B4037645.png)
![2-[[4-(acetylsulfamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B4037652.png)
![3-[(2,5-dimethoxyanilino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4037660.png)
![2-[(4-Methoxy-2-nitrophenyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B4037664.png)
![2-{[(4-fluorobenzyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4037668.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B4037674.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B4037687.png)
![methyl 5'-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-2,3'-bithiophene-4'-carboxylate](/img/structure/B4037693.png)
![Methyl 3-[(2,3,4,5,6-pentafluorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B4037695.png)
![2-phenyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4037701.png)
